N,5-dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a dihydroindenyl moiety with methyl substitutions at the nitrogen and the 5-position. It is a crystalline solid that can dissolve in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves organic synthesis reactions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the Michael addition reaction, where formaldehyde and dimethylamine are used as reagents .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally involve large-scale organic synthesis reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,5-dimethyl-2,3-dihydro-1H-inden-1-one, while reduction may yield this compound derivatives with different substituents.
Scientific Research Applications
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene structure and exhibit various biological activities.
Indenylamines: These compounds have similar structural features and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
1188164-69-3 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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